molecular formula C11H8N2O3S B5175127 3-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic acid

3-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic acid

Cat. No.: B5175127
M. Wt: 248.26 g/mol
InChI Key: JEEBUAIWWDWFPU-VMPITWQZSA-N
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Description

3-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic acid is a complex organic compound that features a thiazole ring fused with a benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both the thiazole and benzoic acid functionalities allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic acid typically involves the condensation of 2-amino-4-oxo-1,3-thiazole with a suitable benzoic acid derivative. One common method involves the use of a base-catalyzed reaction where the thiazole derivative is reacted with an aldehyde or ketone derivative of benzoic acid under reflux conditions. The reaction is often carried out in a polar solvent such as ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts such as palladium or other transition metals can further improve the reaction conditions, making the process more viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring into a thiazolidine ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring, introducing various substituents such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., AlCl3) are used for halogenation reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted benzoic acid derivatives.

Scientific Research Applications

3-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial effects by disrupting essential biological processes in microorganisms. Additionally, the compound can induce apoptosis in cancer cells by interfering with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole: A simpler thiazole derivative with antimicrobial properties.

    Benzoic acid: A basic aromatic carboxylic acid used as a preservative and in organic synthesis.

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.

Uniqueness

3-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic acid is unique due to the combination of the thiazole and benzoic acid functionalities. This combination allows for a broader range of chemical reactivity and biological activity compared to its simpler counterparts. The presence of the thiazole ring enhances its potential as a bioactive molecule, while the benzoic acid moiety provides additional sites for chemical modification.

Properties

IUPAC Name

3-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3S/c12-11-13-9(14)8(17-11)5-6-2-1-3-7(4-6)10(15)16/h1-5H,(H,15,16)(H2,12,13,14)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEBUAIWWDWFPU-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C=C2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)/C=C/2\C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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